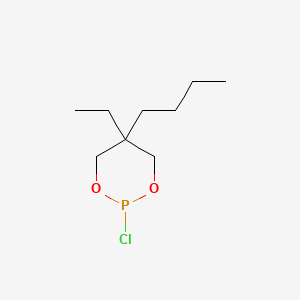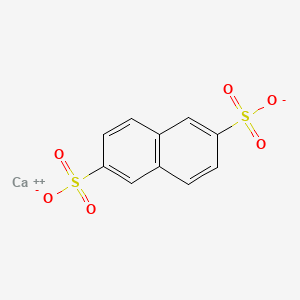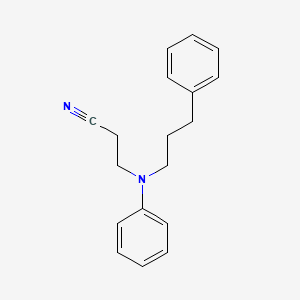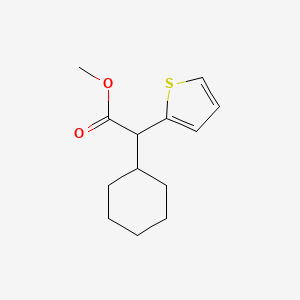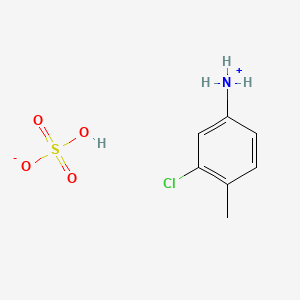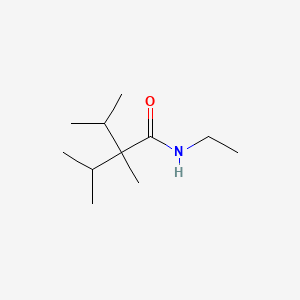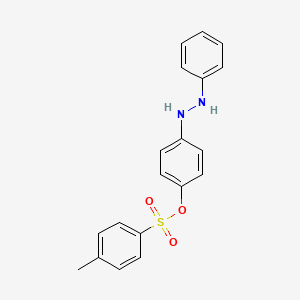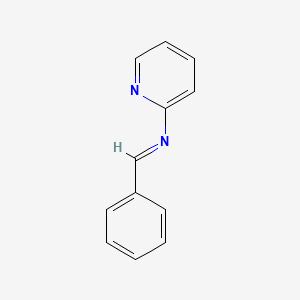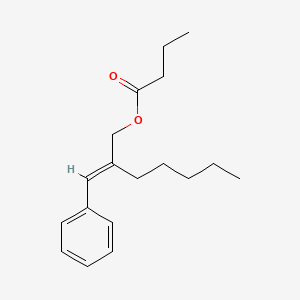
2-(Phenylmethylene)heptyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylmethylene)heptyl butyrate is an organic compound with the molecular formula C18H26O2 It is known for its unique chemical structure, which includes a phenylmethylene group attached to a heptyl butyrate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethylene)heptyl butyrate typically involves the esterification of heptyl alcohol with butyric acid in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The phenylmethylene group is introduced through a subsequent reaction involving the appropriate benzyl halide and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethylene)heptyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
2-(Phenylmethylene)heptyl butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(Phenylmethylene)heptyl butyrate involves its interaction with specific molecular targets. The phenylmethylene group can interact with aromatic receptors, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Heptyl butyrate: Similar in structure but lacks the phenylmethylene group.
Phenylmethylene derivatives: Compounds with similar aromatic groups but different alkyl chains.
Uniqueness
2-(Phenylmethylene)heptyl butyrate is unique due to the presence of both the phenylmethylene and heptyl butyrate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.
Properties
CAS No. |
71648-38-9 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
[(2E)-2-benzylideneheptyl] butanoate |
InChI |
InChI=1S/C18H26O2/c1-3-5-7-13-17(15-20-18(19)10-4-2)14-16-11-8-6-9-12-16/h6,8-9,11-12,14H,3-5,7,10,13,15H2,1-2H3/b17-14+ |
InChI Key |
ZWBLIRYRNUJIKV-SAPNQHFASA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)CCC |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)COC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


